p-Nitroblebbistatin
描述
Significance of Myosin II Motor Proteins in Cellular Processes
Myosin II (NMII) is a ubiquitous and highly conserved motor protein essential for cellular architecture and dynamics jove.comontosight.aibiologists.comportlandpress.compatrickoakeslab.combiologists.com. Composed of two heavy chains, two essential light chains, and two regulatory light chains, Myosin II functions by interacting with actin filaments to generate contractile force jove.comontosight.aiportlandpress.compatrickoakeslab.com. This fundamental capability underpins numerous cellular activities, including muscle contraction, cell migration, cytokinesis (cell division), and cell adhesion jove.comontosight.aibiologists.comportlandpress.compatrickoakeslab.comfrontiersin.org.
In the context of non-muscle cells, Myosin II isoforms (NMIIA, NMIIB, and NMIIC) are critical for processes such as cell migration, where they contribute to the formation of lamellipodia and filopodia, strengthen focal adhesions, facilitate cell polarization, and generate traction forces necessary for movement across substrates jove.combiologists.comportlandpress.comfrontiersin.orgplos.orgroyalsocietypublishing.orgmdpi.commolbiolcell.orgfrontiersin.org. During cytokinesis, Myosin II forms the contractile ring at the cell's cleavage furrow, providing the force required to divide the cell into two daughter cells jove.comontosight.aifrontiersin.orgmolbiolcell.orgpnas.orgnih.govnih.gov. Furthermore, Myosin II is integral to cell-cell and cell-matrix adhesion, influencing tissue integrity and morphogenesis jove.comontosight.aibiologists.comportlandpress.complos.orgelifesciences.orgnih.gov. Specifically, NMIIA is vital for generating traction forces at the leading edge and establishing cellular tension, while NMIIB plays a role in stabilizing this tension and promoting adhesion complex clustering elifesciences.orgnih.govelifesciences.org.
Historical Perspective of Myosin II Inhibitors as Research Tools
Understanding the multifaceted roles of Myosin II has been significantly advanced by the availability of specific chemical inhibitors. While early research often relied on indirect methods or inhibitors of broader actin dynamics (such as cytochalasin D) nih.gov, the development of targeted Myosin II inhibitors marked a significant leap. Blebbistatin emerged as a key pharmacological tool, identified through screens for inhibitors of non-muscle myosin IIA researchgate.netbiocrick.com. Blebbistatin’s ability to selectively inhibit Myosin II ATPase activity and cellular contractility provided researchers with unprecedented means to dissect the specific contributions of Myosin II in various cellular processes, including cell division and migration researchgate.netresearchgate.netwikipedia.orgnih.govnih.gov.
Rationale for the Development of Advanced Myosin II Inhibitors: Addressing Limitations of Early Compounds
Despite its utility, Blebbistatin possesses several limitations that hinder its application in sensitive research settings, particularly those involving live-cell imaging and long-term observations. These limitations include:
Phototoxicity and Photoconversion: Blebbistatin is highly sensitive to blue light (wavelengths below 488 nm), leading to its inactivation and the potential generation of cytotoxic intermediates. This sensitivity complicates its use in fluorescent live-cell imaging experiments researchgate.netresearchgate.netwikipedia.orgnih.govcaymanchem.com.
Cytotoxicity: Blebbistatin exhibits significant cytotoxic effects, even in the absence of light exposure. This inherent toxicity can lead to misinterpretation of experimental results, as observed phenotypes might be attributable to general cellular damage rather than specific Myosin II inhibition researchgate.netnih.gov.
Solubility Issues: Blebbistatin has limited aqueous solubility, which can restrict the achievable concentrations and thus the extent of Myosin II inhibition, particularly in aqueous media researchgate.netwikipedia.org.
Intrinsic Fluorescence: Blebbistatin itself is fluorescent, which can interfere with fluorescence-based detection methods and imaging researchgate.net.
These drawbacks necessitated the development of improved Myosin II inhibitors. p-Nitroblebbistatin was synthesized and characterized as a derivative of Blebbistatin specifically designed to overcome these limitations nih.govresearchgate.netnih.govcaymanchem.commedchemexpress.com. By introducing a nitro group onto the Blebbistatin scaffold, this compound exhibits enhanced photostability, reduced phototoxicity, and decreased inherent fluorescence, making it a superior tool for live-cell imaging and detailed mechanistic studies researchgate.netnih.govcaymanchem.commedchemexpress.com. Crucially, it retains potent Myosin II inhibitory activity, selectively targeting Myosin II ATPase activity nih.govmedchemexpress.comtocris.comrndsystems.comtargetmol.com.
This compound has demonstrated efficacy in inhibiting critical cellular processes mediated by Myosin II, such as cytokinesis, where it can induce a multinucleated phenotype medchemexpress.com. It also effectively inhibits cell migration in various model systems, including zebrafish embryos and T cells in three-dimensional matrices medchemexpress.comfrontiersin.org. Furthermore, research indicates its ability to modulate beta-cardiac myosin function by slowing actin-activated ATPase and in vitro motility nih.gov. These characteristics establish this compound as a valuable and advanced research tool for dissecting the complex roles of Myosin II in cellular physiology.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXNLHXGQGFOS-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Elucidation of P Nitroblebbistatin
Chemical Synthesis Pathways for p-Nitroblebbistatin
The synthesis of this compound has been approached through various chemical routes, with a focus on achieving high purity and yield, and avoiding the formation of unwanted byproducts. Direct nitration of blebbistatin or its immediate precursors often results in complex mixtures, including undesired positional isomers and over-nitrated products, making alternative synthetic strategies more practical core.ac.ukcaymanchem.com.
A common and effective synthetic strategy begins with the preparation of a key pyrrolidinone intermediate. While direct nitration of N-phenylpyrrolidin-2-one can yield a mixture of nitrated products (e.g., 4'-nitro, 2'-nitro, and 2',4'-dinitro), a more selective approach involves synthesizing the pyrrolidinone precursor from 1-bromo-4-nitrobenzene (B128438) and 2-pyrrolidinone (B116388). This route allows for the precise introduction of the nitro group at the para position of the phenyl ring early in the synthesis core.ac.uk.
The subsequent steps typically involve forming an amidine precursor, followed by an intramolecular ring closure and enantioselective hydroxylation to construct the characteristic blebbistatin core. One refined method has reported achieving yields of up to 38% for (S)-p-Nitroblebbistatin through a streamlined one-pot process involving these key transformations core.ac.uk.
Table 2.1: Representative Synthetic Steps for this compound
| Step | Key Reagents/Conditions | Reported Yield | Reference |
| Synthesis of 1-(4-nitrophenyl)-2-pyrrolidinone | 1-bromo-4-nitrobenzene, 2-pyrrolidinone, CuI, N,N'-dimethylethylenediamine, K2CO3, 1,4-dioxane, reflux, 18 h | 95% | core.ac.uk |
| Amidine formation and subsequent ring closure/hydroxylation | Multi-step process involving POCl3, CH2Cl2, LiHMDS, THF, and specific reagents (e.g., 22, 16) core.ac.uk | 20% (amidine), 38% (final product) | core.ac.uk |
| Purification and enantiomeric enrichment | Recrystallization from CH3CN | >99% ee | core.ac.uk |
Note: The table provides a generalized overview; specific intermediate designations (e.g., 22, 16) are detailed in the cited literature core.ac.uk.
Positional and Stereochemical Considerations in this compound Synthesis
The successful synthesis of this compound hinges on controlling two critical aspects: the regiochemistry of the nitro group substitution and the stereochemistry at the chiral center of the blebbistatin molecule.
Positional Selectivity: The designation "p-Nitro" specifically refers to the nitro group being attached at the para position of the phenyl ring substituent. Achieving this precise regiochemistry is paramount, as other positional isomers (e.g., ortho or meta) can alter the compound's biological activity and physicochemical properties. Synthetic routes are therefore designed to ensure the nitro group is directed to the para position, often by employing para-substituted starting materials like 1-bromo-4-nitrobenzene core.ac.uk.
Stereochemical Control: Blebbistatin possesses a chiral center at the 3a position, with the (S)-enantiomer being the biologically active form responsible for myosin II inhibition caymanchem.comwikipedia.org. Consequently, the synthesis of this compound must either start with enantiomerically pure precursors or incorporate enantioselective steps to yield the desired (S)-configuration. Techniques such as enantioselective hydroxylation are employed to establish the correct stereochemistry. The enantiomeric excess (ee) is a critical quality parameter, and purification methods like recrystallization are utilized to achieve high enantiopurity, often exceeding 99% ee core.ac.ukcaymanchem.com. This compound shares the same active stereochemistry as its parent compound, (–)-blebbistatin caymanchem.comcaymanchem.com.
Derivatization Strategies of the Blebbistatin Scaffold
This compound exemplifies a strategic derivatization of the blebbistatin scaffold, primarily aimed at enhancing its utility as a research tool. Blebbistatin, while potent, suffers from significant limitations, including photolability (degradation upon exposure to blue light), resulting phototoxicity, and a degree of intrinsic cytotoxicity that can complicate experimental interpretations caymanchem.comwikipedia.orgnih.govresearchgate.net. The introduction of a nitro group at the para position of the phenyl ring effectively addresses these issues.
The nitro substitution has been shown to decrease the molecule's inherent fluorescence, significantly improve its stability against blue light-induced degradation, and reduce its phototoxicity. Crucially, these modifications largely preserve the potent myosin II inhibitory activity of the original blebbistatin caymanchem.comwikipedia.orgnih.govresearchgate.net. This makes this compound a superior alternative for applications involving prolonged live-cell imaging or experimental setups where light exposure is unavoidable caymanchem.comwikipedia.org.
The broader derivatization of the blebbistatin scaffold extends to other modifications aimed at optimizing solubility, enhancing potency against specific myosin II isoforms, or introducing functionalities for specialized applications, such as photoaffinity labeling (e.g., azidoblebbistatin) researchgate.netuni-muenchen.deresearchgate.netpnas.orgkuleuven.be. Research has explored modifications across different parts of the blebbistatin structure, including the D-ring, to fine-tune its properties and expand its therapeutic or research potential researchgate.net. This compound remains a key derivative that offers a robust solution to the stability and phototoxicity challenges, thereby broadening the applicability of blebbistatin-based research.
Compound List:
Blebbistatin
this compound ((S)-4'-nitroblebbistatin)
(S)-blebbistatin
(R)-blebbistatin
(S)-4'-aminoblebbistatin
1-bromo-4-nitrobenzene
2-pyrrolidinone
N-phenylpyrrolidin-2-one
Azidoblebbistatin
(S)-4'-allyloxyblebbistatin
(S)-4'-hydroxyblebbistatin
(S)-4'-benzyloxyblebbistatin
(S)-7-Desmethyl-8-nitro Blebbistatin
Phenamacril
(S)-para-azidoblebbistatin
Molecular Mechanism of P Nitroblebbistatin Mediated Myosin Ii Inhibition
Non-Muscle Myosin II Subtype Selectivity
Myosin II is a superfamily of motor proteins, with non-muscle Myosin II (NMII) isoforms (NMIIA and NMIIB) playing critical roles in cellular processes independent of muscle contraction. p-Nitroblebbistatin, like its parent compound blebbistatin, exhibits a notable selectivity for NMII isoforms.
Blebbistatin and its derivatives, including this compound, are known to be potent inhibitors of non-muscle Myosin II ATPases. caymanchem.comwikipedia.org Studies indicate that blebbistatin rapidly and reversibly inhibits the Mg-ATPase activity and in vitro motility of non-muscle Myosin IIA and IIB across various species, with reported IC50 values typically in the range of 0.5–5 µM. caymanchem.com In contrast, the inhibition of smooth muscle myosin is considerably weaker, with an IC50 of approximately 80 µM. caymanchem.com Furthermore, blebbistatin has been shown to have no inhibitory effect on unconventional myosin classes such as Myosin I, V, and X. nih.gov While specific comparative IC50 data for this compound across all NMII subtypes are not extensively detailed in the provided literature, its established profile as a derivative of blebbistatin strongly suggests a similar pattern of selectivity. caymanchem.comtocris.com
Table 1: Representative Myosin II Inhibition by Blebbistatin and Derivatives
| Myosin Isoform/Type | Inhibitor | IC50 (µM) | Source Snippet |
| Non-muscle Myosin IIA | Blebbistatin | 0.5 – 5 | caymanchem.com |
| Non-muscle Myosin IIB | Blebbistatin | 0.5 – 5 | caymanchem.com |
| Smooth Muscle Myosin | Blebbistatin | 80 | caymanchem.com |
| Myosin II (general) | This compound | 15 | tocris.com |
Impact on Cardiac Myosin II Mechanics and ATPase Activity
Beyond its effects on non-muscle isoforms, this compound also modulates the function of cardiac Myosin II (CMII), a key regulator of heart muscle contraction. Research using purified human beta-cardiac myosin has elucidated the specific impacts of this compound on its mechanical and enzymatic properties.
This compound has been observed to slow down the actin-activated ATPase activity of purified human beta-cardiac myosin. nih.govfrontiersin.org Concurrently, it also reduces the in vitro motility of cardiac myosin, indicating a general impairment of its motor function. nih.govfrontiersin.org Importantly, these effects are achieved without altering the rate constant of ADP release from the myosin head. nih.govfrontiersin.org
Table 2: Effects of this compound on Cardiac Myosin II Function
| Parameter Measured | Observed Effect | Source Snippet |
| Actin-Activated ATPase Activity | Slowed | nih.govfrontiersin.org |
| In Vitro Motility | Slowed | nih.govfrontiersin.org |
| ADP Release Rate Constant | Unaltered | nih.govfrontiersin.org |
| Isometric Force (Permeabilized Myocard.) | Reduced | nih.govfrontiersin.org |
| Power (Permeabilized Myocard.) | Reduced | nih.govfrontiersin.org |
| Calcium Sensitivity | Reduced | nih.govfrontiersin.org |
| Shortening Velocity | Unchanged | nih.govfrontiersin.org |
| Rate of Force Development (ktr) | Unchanged | nih.govfrontiersin.org |
Cellular and Subcellular Impact of P Nitroblebbistatin on Actomyosin Systems
Regulation of Cytokinesis and Cell Division Dynamics
Cytokinesis, the final stage of cell division, relies heavily on the contractile force generated by the actomyosin (B1167339) ring. Myosin II is a key component of this ring, driving the constriction of the cleavage furrow to physically separate the cell into two daughter cells.
p-Nitroblebbistatin effectively inhibits cytokinesis by targeting the contractile machinery. It suppresses the ingression of the cleavage furrow, a process essential for cell division. Studies have shown that this compound prevents the proper contraction of the equatorial actomyosin network, which is necessary for splitting the cytoplasm. While actin and myosin II may still accumulate at the equatorial cortex, their coordinated contractile function is abolished. This inhibition leads to the accumulation of cells that have failed to complete cytokinesis, often resulting in a multinucleated or binucleated phenotype. The efficacy of this compound in blocking cytokinesis has been demonstrated across various cell types, with reported EC50 values for this process.
Table 1: Cytokinesis Inhibition by this compound
| Cell Type / Context | Concentration | Effect / EC50 | Reference |
| COS-7 cells | 0.31-10 µM | Inhibition of cytokinesis | medchemexpress.com |
| COS-7 cells | N/A | EC50 = 2.9 µM | medchemexpress.com |
| hTERT-RPE-1 cells | 50 µM | Complete suppression of cleavage furrow ingression | elifesciences.org |
| HeLa cells (mitotically synchronized) | Not specified | Increased binucleated cells, impaired furrow formation | researchgate.netnih.gov |
The most prominent phenotypic manifestation of this compound treatment in cultured cells is the disruption of cytokinesis, leading to the formation of binucleated or multinucleated cells. This occurs because the cell enters anaphase and segregates its chromosomes, but the subsequent physical division of the cytoplasm is blocked by the inhibition of myosin II-driven furrow contraction researchgate.netmedchemexpress.comnih.govnih.gov. At higher concentrations, such as 50 µM, this compound has been observed to cause signs of toxicity and completely inhibit intracellular motility, although it is generally considered non-cytotoxic at lower, effective concentrations (e.g., up to 20 µM) researchgate.nettargetmol.com. The non-cytotoxic nature of this compound, even when irradiated, allows for its use in experiments without confounding effects from cell death or significant morphological changes unrelated to myosin II inhibition medchemexpress.com.
Modulation of Directed Cell Migration and Motility
Actomyosin contractility plays a crucial role in cell migration, influencing cell shape, protrusion dynamics, and the generation of forces required for movement. This compound's inhibition of myosin II significantly impacts these processes.
This compound has been shown to inhibit cell migration in various contexts. In zebrafish embryos, treatment with this compound (5-20 µM) inhibits the migration of posterior lateral line primordia, leading to observable defects in body morphology medchemexpress.com. Studies involving T cells migrating through 3D collagen matrices have demonstrated dose-dependent defects in key motility parameters, including mean track speed, arrest coefficient, and mean squared displacement, when treated with 3 µM or 10 µM this compound nih.govresearchgate.net. These findings highlight the essential role of myosin II-mediated contractility in enabling efficient and directed cell movement through complex extracellular environments.
Table 2: Impact of this compound on Cell Migration and Actin Dynamics
| Cell Type / Context | Concentration | Parameter Affected | Observation | Reference |
| Zebrafish embryos (posterior lateral line primordium) | 5-20 µM | Cell migration | Inhibition of migration; induced curved body morphology | medchemexpress.com |
| T cells (in 3D collagen matrix) | 3 µM | Mean track speed, arrest coefficient, MSD | Dose-dependent defects observed (specific quantitative data not provided in snippets) | nih.govresearchgate.net |
| T cells (in 3D collagen matrix) | 10 µM | Mean track speed, arrest coefficient, MSD | Dose-dependent defects observed (specific quantitative data not provided in snippets) | nih.govresearchgate.net |
| MCF10A cells | 10 µM | Actin retrograde flow velocity | Increased (specific quantitative value not provided in snippets) | biorxiv.org |
| MCF10A cells | 10 µM | Actin polymerization velocity | Increased (specific quantitative value not provided in snippets) | biorxiv.org |
| MCF10A cells | 10 µM | Lamellipodial collapse events | Increased frequency (specific quantitative value not provided in snippets) | biorxiv.org |
| HaCaT keratinocytes | Not specified | Actin cytoskeleton organization | Translocation of the actin network towards the cell center | rwth-aachen.de |
The dynamic protrusion and retraction of the cell membrane, such as lamellipodia and pseudopodia, are critical for cell migration. These processes are tightly regulated by the actin cytoskeleton and myosin II. In MCF10A cells, treatment with 10 µM this compound was shown to alter lamellipodial dynamics. Specifically, it led to an increase in actin retrograde flow velocity and actin polymerization velocity, alongside a higher frequency of lamellipodial collapse events biorxiv.org. These changes suggest that myosin II activity is involved in maintaining the stability and directed movement of the cell's leading edge, and its inhibition can disrupt the coordinated actin dynamics required for efficient cell protrusion and migration. In keratinocytes, this compound treatment induced a translocation of the actin network towards the cell center, which is indicative of altered cytoskeletal organization that could impact cell shape and motility rwth-aachen.de.
Influence on Apoptosis-Related Membrane Blebbing
Apoptosis, or programmed cell death, is characterized by a series of morphological changes, including cell shrinkage, nuclear condensation, and the formation of membrane protrusions known as blebs. This process of "blebbing" involves the detachment of the plasma membrane from the underlying actin cortex, driven by internal cellular pressure and cytoskeletal reorganization wikiwand.comdovepress.com. Myosin II activity, often regulated by Rho-associated kinase (ROCK), plays a significant role in generating the contractile forces necessary for bleb formation and expansion during apoptosis dovepress.com. Blebbistatin, and by extension its derivative this compound, are known to inhibit apoptosis-related bleb formation by blocking myosin II activity caymanchem.comcaymanchem.com. This suggests that this compound can suppress the characteristic membrane blebbing associated with programmed cell death, likely by preventing the necessary actomyosin-driven membrane deformations.
Compound Names:
this compound
para-Nitroblebbistatin
this compound
Blebbistatin
Non-muscle myosin II (NMII)
Myosin II
ROCK (Rho-associated kinase)
LifeAct-GFP
Ect2
NuMA
Dynein
Dynactin
RhoA
MLCK (Myosin Light Chain Kinase)
Formin
Rac2
Cdc42
Rho1
Arp2/3
WAVE regulatory complex (WRC)
SMIFH2
Latrunculin B
Y-27632
Jasplakinolide
Cytochalasin D
Swinholide A
E-cadherin
N-cadherin
Desmoplakin I (DspI)
Desmoglein 2 (Dsg2)
Desmocollin 2 (Dsc2)
K18 (Keratin 18)
K14R
MCLP-12B-EGFP
MHC (Myosin Heavy Chain)
Mavacamten
Azidoblebbistatin
Para-aminoblebbistatin
(S)-Blebbistatin
(S)-4'-nitro-Blebbistatin
(S)-nitro-Blebbistatin
Neural Development and Function Studies
Neurite Outgrowth Modulation in Neural Progenitor Cells
The development and extension of neurites are fundamental processes in neurogenesis and neuronal regeneration, heavily influenced by the cellular cytoskeleton, particularly the actomyosin network. Non-muscle myosin II (NMII) plays a crucial role in regulating cell shape, migration, and the dynamic processes underlying neurite extension researchgate.netnih.govnih.govresearchgate.net.
Research has demonstrated that inhibiting NMII activity with blebbistatin and its derivatives, including this compound (PNB), significantly stimulates neurite outgrowth in human neural progenitor cells (NPCs) researchgate.netnih.govnih.govresearchgate.net. These compounds can elicit extensive neurite generation, even overriding inhibitory cues from the extracellular matrix that would typically restrict neurite formation researchgate.net. The stimulatory effect is dose-dependent, with specific effective concentrations (EC50) identified for these inhibitors. For instance, studies have reported EC50 values for this compound (NBS) in stimulating neurite outgrowth in human embryonic stem cell-derived NPCs (HUES-NPCs) and induced pluripotent stem cell-derived NPCs (iPSC-NPCs) to be approximately 3.97 ± 0.34 µM and 3.11 ± 0.25 µM, respectively nih.gov. These values are comparable to those observed for blebbistatin (BS) itself, which shows an EC50 of around 2 µM, while para-aminoblebbistatin (AmBS) has an EC50 above 10 µM nih.govresearchgate.net. The observed enhancement of neurite outgrowth by NMII inhibitors highlights the critical role of actomyosin contractility in limiting spontaneous neurite extension in progenitor cells, and suggests that reducing this contractility can promote neuronal development researchgate.netbiorxiv.org.
Table 1: Neurite Outgrowth Stimulation by Blebbistatin Derivatives in Neural Progenitor Cells
| Compound | EC50 (µM) | Notes |
| Blebbistatin (BS) | ~2 | Stimulates neurite outgrowth in human NPCs. |
| This compound (NBS) | 3.97 ± 0.34 (HUES-NPCs) / 3.11 ± 0.25 (iPSC-NPCs) | Potent stimulator of neurite outgrowth; non-cytotoxic and photostable derivative of blebbistatin. |
| para-Aminoblebbistatin (AmBS) | >10 | Stimulates neurite outgrowth in human NPCs; also a derivative of blebbistatin. |
Role in Axon Shaft Cortex and Mechanical Stress Response
When axons are subjected to mild mechanical stress, such as shear forces applied in microfluidic devices, they exhibit a rapid and reversible "beading" response. This phenomenon is driven by the dynamic diameter modulations orchestrated by the actomyosin-II network researchgate.netbiorxiv.orgnih.govnih.gov. A critical function of this actomyosin-mediated beading is to buffer mechanical impacts and, importantly, to restrict the propagation of stress-induced calcium (Ca²⁺) elevations. By limiting the spread of Ca²⁺ signals to only the mechanically stressed regions, the axon is protected from the cascade of events that lead to degeneration researchgate.netbiorxiv.orgnih.govnih.gov.
Pharmacological inhibition of actomyosin-II, for instance, using this compound, disrupts this protective mechanism. When NMII activity is diminished by PNB, the reversible beading process is attenuated. This leads to a less controlled, progressive spread of Ca²⁺ signals, thereby increasing the susceptibility of the axon to acute degeneration following mechanical stress researchgate.netnih.gov. Conversely, enhancing actomyosin-II activity has been shown to prevent the progression of injury and protect stressed axons from degeneration, both in vitro and in vivo researchgate.netnih.govnih.gov. These findings underscore the vital role of the periodic actomyosin-II in the axon shaft cortex as a proactive shield against detrimental mechanical forces researchgate.netbiorxiv.orgnih.govnih.gov.
Advanced Research Applications and Methodologies Utilizing P Nitroblebbistatin
In Vitro Myosin Motility and ATPase Assays
The inhibitory properties of p-Nitroblebbistatin on myosin II are quantitatively assessed through in vitro motility and ATPase assays. These assays provide fundamental data on the compound's mechanism of action at the molecular level.
In vitro motility (IVM) assays are a cornerstone for studying actomyosin (B1167339) function, visualizing the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface. uvm.edunih.gov The velocity of this movement is a direct measure of the motor's enzymatic and mechanical activity. nih.gov The application of this compound in these assays demonstrates a concentration-dependent decrease in actin-sliding velocity, effectively quantifying its inhibitory potency. biorxiv.org This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which varies depending on the specific myosin isoform being studied. wikipedia.org For instance, the IC50 for rabbit skeletal muscle myosin is significantly lower than that for non-muscle myosin 2A, indicating a degree of isoform specificity. wikipedia.org
| Species | Myosin Type | IC50 (µM) |
|---|---|---|
| Rabbit | Skeletal muscle myosin S1 | 0.4 |
| Chicken | Heavy meromyosin fragment of skeletal muscle myosin | 0.4 |
| Dictyostelium discoideum | Myosin II motor domain | 2.3 |
| Pig (left ventricle) | Cardiac myosin | 3.9 |
| Chicken (gizzard) | Smooth muscle myosin S1 | 5.6 |
| Human (expressed in Sf9 cells) | Non-muscle myosin 2C motor domain | 5 |
| Human (expressed in Sf9 cells) | Non-muscle myosin 2B motor domain | 14 |
| Human (expressed in Sf9 cells) | Non-muscle myosin 2A motor domain | 18 |
| Human | β-Cardiac myosin subfragment 1 | 13 |
The mechanical work of myosin is powered by the hydrolysis of adenosine (B11128) triphosphate (ATP). Assays that measure the rate of this ATP hydrolysis (ATPase activity) are crucial for characterizing myosin inhibitors. cytokinetics.com this compound has been shown to effectively suppress the actin-activated ATPase activity of various myosin II isoforms. researchgate.netresearchgate.net
Commonly used methods include spectrophotometric, NADH-coupled assays where the regeneration of ATP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. cytokinetics.com Another approach involves luminescence, such as using a luciferin-luciferase assay to measure ATP consumption. researchgate.net Phosphate release can also be monitored directly using fluorescently labeled phosphate-binding proteins. cytokinetics.com Studies using these techniques have confirmed that the IC50 of this compound's basal ATPase inhibitory activity is comparable to that of blebbistatin for both Dictyostelium discoideum myosin II and rabbit skeletal muscle myosin S1. researchgate.net
Advanced Live-Cell Imaging Techniques
A significant advantage of this compound over its parent compound, blebbistatin, is its suitability for live-cell imaging. nih.gov Blebbistatin suffers from several drawbacks, including phototoxicity upon exposure to blue or UV light, intrinsic fluorescence, and photo-instability, which can lead to cell death and the generation of fluorescent artifacts that confound experimental results. researchgate.netnih.gov
This compound is non-fluorescent, non-phototoxic, and photostable, making it an ideal tool for fluorescence microscopy. wikipedia.orgresearchgate.net This allows for long-term imaging of cells expressing fluorescent proteins (like GFP or mCherry) without the interference and cell damage associated with blebbistatin. nih.govmicroscopyu.com Researchers have successfully used this compound to immobilize cells for high-resolution imaging, for example, in studying calcium sparks in cardiomyocytes and in imaging live dendritic cells and neurons. wikipedia.orgresearchgate.netresearchgate.net Its use eliminates motion artifacts from muscle contraction or cell movement, enabling precise analysis of dynamic intracellular processes. researchgate.net
| Property | Blebbistatin | This compound |
|---|---|---|
| Intrinsic Fluorescence | Yes (high) | Low / Non-fluorescent |
| Photostability | Unstable in blue/UV light | Stable |
| Phototoxicity | Yes (upon blue/UV illumination) | No |
| Cytotoxicity | Yes (even without irradiation) | No |
| Water Solubility | ~10 µM | ~5 µM |
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the dynamics of molecular mobility in living cells. A specific area of the cell is photobleached with a high-intensity laser, and the rate at which fluorescence returns to that area is monitored. This recovery is dependent on the movement of unbleached fluorescent molecules into the bleached zone.
The photostability of this compound is particularly advantageous in FRAP studies. The technique requires intense laser light, which would degrade or activate the phototoxic properties of standard blebbistatin. nih.gov By using this compound, researchers can effectively inhibit actomyosin-dependent processes to study the diffusion and binding dynamics of other proteins without introducing artifacts from the inhibitor itself. researchgate.net For instance, it has been used to facilitate the study of intercellular communication and the cortical residence time of proteins like α-actinin-4 by FRAP. researchgate.netresearchgate.net
Structural Biology Approaches for Myosin-Inhibitor Interactions
Understanding how this compound interacts with the myosin motor domain at an atomic level is key to explaining its inhibitory mechanism. Structural biology techniques provide insights into the binding pocket and the conformational changes induced by the inhibitor.
Modeling studies, based on the crystal structure of myosin complexed with blebbistatin, indicate that this compound binds in the same pocket. researchgate.net This binding site is a cavity located halfway between the nucleotide-binding pocket and the actin-binding cleft. researchgate.netwikipedia.org By binding here, the inhibitor is thought to trap the myosin in a state with low affinity for actin, thereby preventing the formation of a force-producing actomyosin complex. nih.gov
More advanced techniques, such as small-angle X-ray scattering (SAXS), have been employed to study the larger-scale structural states of myosin in the presence of inhibitors. These studies have revealed that this compound and other inhibitors can stabilize different structural and functional states of the myosin molecule. nih.gov For example, in β-cardiac myosin, this compound appears to stabilize a novel, highly inhibited state, potentially an 'ultra-relaxed' state, which is distinct from the super-relaxed (SRX) state populated by other inhibitors like mavacamten (B608862). nih.gov This suggests that while binding to a similar region as blebbistatin, the nitro-derivative may induce unique conformational changes that further elucidate the complex regulation of myosin function.
Small-Angle X-ray Scattering (SAXS) for Conformational Analysis
Research combining SAXS with Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS) has been employed to investigate the structural effects of this compound on the human β-cardiac heavy meromyosin (HMM) subfragment. nih.govbiorxiv.orgbiorxiv.org These studies revealed that this compound induces a more compact conformation of HMM. nih.govnih.gov Guinier analysis of the scattering data showed a significant reduction in the radius of gyration (Rg) for this compound-treated HMM compared to the untreated protein. nih.gov Specifically, the Rg value for untreated HMM was 119±1 Å, which decreased to 102±1.5 Å upon treatment with this compound. nih.gov This indicates a significant structural tightening.
Further analysis suggests that this compound stabilizes a novel conformation that is distinct from the hypothetical open and closed states of myosin. biorxiv.orgnih.gov While another myosin inhibitor, mavacamten, also induces a compact state, X-ray scattering-based modeling indicates that the compaction caused by mavacamten is greater than that caused by this compound. biorxiv.orgnih.gov These findings suggest that this compound may lock myosin in a unique, possibly "ultra-relaxed," state that differs from the super-relaxed state (SRX) typically associated with energy conservation in the muscle. nih.gov
Table 1: SAXS-Determined Radius of Gyration (Rg) of Human β-Cardiac HMM
| Treatment | Radius of Gyration (Rg) in Å | Change from Untreated |
|---|---|---|
| Untreated | 119 ± 1 | N/A |
| This compound-treated | 102 ± 1.5 | -14% |
| Mavacamten-treated | 102 ± 5 | -14% |
Data sourced from a study on the effects of myosin inhibitors on β-cardiac myosin structure. nih.gov
Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS) for Assembly State Assessment
Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS) are techniques frequently used alongside SAXS to provide a comprehensive analysis of macromolecular assemblies in solution. biorxiv.orgbiorxiv.org MALS determines the absolute molar mass of particles, while DLS measures their hydrodynamic radius (Rh), offering insights into the size and monodispersity of the sample. biorxiv.orgcreative-biolabs.com
In studies of this compound's effect on human β-cardiac 25-hep heavy meromyosin (HMM), SEC-MALS-DLS-SAXS (Size-Exclusion Chromatography coupled with the scattering techniques) was utilized. biorxiv.org MALS analysis confirmed the monodispersity of the HMM samples, with the estimated molecular weights for untreated and this compound-treated HMM being 365(± 5%) kDa and 363(± 4%) kDa, respectively. biorxiv.org These values are consistent with the theoretical molecular weight of approximately 380 kDa, confirming that the inhibitor does not induce aggregation or dissociation of the HMM fragment. biorxiv.org
Table 2: MALS and DLS Analysis of Human β-Cardiac HMM
| Treatment | Molecular Weight (MALS) in kDa | Hydrodynamic Radius (DLS) in Å |
|---|---|---|
| DMSO-treated (Control) | 365 (± 5%) | ~84 |
| This compound-treated | 363 (± 4%) | ~84 |
| Mavacamten-treated | 366 (± 5%) | ~84 |
Data from a study evaluating the structural properties of HMM at saturating concentrations of inhibitors (50 μM for this compound). biorxiv.org
Ex Vivo Tissue and Organoid Model Systems
Permeabilized Muscle Fiber Mechanics for Contractile Force Analysis
Permeabilized, or "skinned," muscle fibers are a critical ex vivo model for directly studying the mechanics of the contractile apparatus without the influence of the cell membrane and sarcoplasmic reticulum. In these preparations, the cell membrane is chemically removed, allowing researchers to control the intracellular environment, such as Ca²⁺ concentration, and directly apply inhibitors like this compound to the myofilaments.
Studies using skinned muscle preparations have demonstrated the direct inhibitory effect of blebbistatin and its derivatives on contractile force. nih.govnih.gov For instance, experiments on skinned smooth muscle from guinea pig taenia cecum showed that blebbistatin suppressed Ca²⁺-induced tension development. nih.gov This inhibition occurs without affecting myosin light chain phosphorylation, indicating a direct effect on the cross-bridge cycle. nih.gov
This compound is utilized in these systems to abolish the activity of myosin motors, effectively isolating the mechanical properties of other sarcomeric components. researchgate.net For example, in studies on frog muscle cells, 20 μM this compound was used to inhibit actin-myosin interaction during tetanic stimulation, allowing for the investigation of titin's role in the active sarcomere. researchgate.net Similarly, in demembranated cardiac trabeculae from mice, a combination of this compound and mavacamten was used to prevent cross-bridge cycling and Ca²⁺-activated force development, enabling the measurement of Ca²⁺'s effect on muscle passive mechanical properties. researchgate.net
Application in Engineered Heart Tissues (EHTs)
Engineered Heart Tissues (EHTs) are three-dimensional, in vitro models that mimic native heart muscle, often created from pluripotent stem cell-derived cardiomyocytes. hubspotusercontent-na1.netnih.govnih.gov These models are increasingly used for disease modeling, drug screening, and studying cardiac physiology in a controlled environment. mdpi.comresearchgate.net
This compound serves as a valuable tool in EHT research. Because it is a non-phototoxic and photostable myosin II inhibitor, it is a preferred alternative to the original blebbistatin for stopping muscle contraction during high-resolution imaging studies. researchgate.netnih.gov This allows for detailed structural analysis of the tissue without motion artifacts. For example, in downscaled EHTs, this compound was used to halt contraction to facilitate live/dead cell staining and viability assessments. researchgate.net
Furthermore, by manipulating cellular forces with this compound during tissue formation, researchers can investigate the role of mechanical tension in tissue development and extracellular matrix organization. researchgate.net In one study, applying this compound during the formation of collagen scaffolds seeded with cells led to a concentration-dependent reduction in scaffold contraction, demonstrating its utility in modulating the mechanical environment of engineered tissues. researchgate.net
Pharmacological Interrogation in Preclinical Animal Models
This compound was developed as a superior alternative to blebbistatin for in vivo studies due to its lack of phototoxicity and cytotoxicity. nih.gov Animal tests have confirmed these properties, making it a more reliable tool for research. researchgate.netnih.gov
In vivo characterization of this compound has been performed in zebrafish embryos, a common model for developmental biology and toxicology. medchemexpress.com Studies showed that this compound effectively inhibited cell migration of the posterior lateral line primordium, leading to a curved body morphology, an effect similar to that of blebbistatin. medchemexpress.com Crucially, the animal mortality rate in the this compound group was significantly lower than in the blebbistatin group, highlighting its improved in vivo tolerability. medchemexpress.com These findings validate this compound as an unrestricted replacement for blebbistatin in in vivo pharmacological interrogations. nih.gov
Comparative Analysis of P Nitroblebbistatin with Other Myosin Ii Inhibitors
Advantages Over Original Blebbistatin in Research Applications
The original blebbistatin, while a groundbreaking myosin II inhibitor, possesses several inherent properties that can complicate its use in sensitive experimental setups, particularly those involving live-cell imaging. p-Nitroblebbistatin circumvents many of these issues.
Enhanced Photostability and Resistance to Photoconversion
Blebbistatin is known to degrade when exposed to blue light (450-490 nm), a common wavelength used in fluorescence microscopy. This photoconversion leads to inactive products and can generate cytotoxic intermediates, posing a problem for long-term live-cell imaging studies caymanchem.comcaymanchem.comnih.govresearchgate.net. This compound, due to the addition of a nitro group at the C15 position, exhibits significantly enhanced photostability caymanchem.comnih.govmedchemexpress.comwikipedia.orgresearchgate.net. It is resistant to degradation under prolonged blue light exposure, maintaining its inhibitory activity without producing cytotoxic byproducts nih.govresearchgate.net. This makes it a more reliable compound for experiments requiring extended light exposure, such as time-lapse microscopy or FRET imaging caymanchem.comnih.gov.
Absence of Intrinsic Fluorescence for Unbiased Imaging
Blebbistatin exhibits intrinsic fluorescence, which can interfere with experiments utilizing fluorescent reporters, such as green fluorescent protein (GFP) or other fluorophores. This inherent fluorescence can lead to signal overlap and complicate the interpretation of results, particularly in imaging studies nih.govwikipedia.org. In contrast, this compound is characterized by significantly reduced intrinsic fluorescence caymanchem.comwikipedia.orgbertin-bioreagent.comresearchgate.net. This attribute allows for clearer visualization of fluorescently labeled cellular components and processes, enabling more accurate and unbiased experimental observations caymanchem.comwikipedia.orgbertin-bioreagent.com.
Improved Stability in Aqueous Experimental Media
Blebbistatin suffers from poor solubility in aqueous media, often leading to precipitation at concentrations above 10 µM. This precipitation can bias experimental results and limit the achievable effective concentration researchgate.netelte.huresearchgate.netbiorxiv.orgnih.gov. While this compound's solubility is still limited, it is generally considered more stable in aqueous solutions compared to blebbistatin, with reported kinetic aqueous solubility values around 3.3-3.6 µM in buffer with low DMSO concentrations researchgate.netresearchgate.netbiorxiv.org. This slight improvement contributes to more consistent experimental outcomes, although it remains a consideration for high-concentration applications.
Distinctions from Para-Aminoblebbistatin (AmBleb) and Other Blebbistatin Derivatives
Para-aminoblebbistatin (AmBleb) is another derivative designed to overcome blebbistatin's limitations. While both this compound and AmBleb offer improvements, they possess distinct characteristics.
Differential Solubility Characteristics and Experimental Utility
AmBleb stands out for its significantly enhanced water solubility, with reported saturation concentrations of approximately 298 µM and 426 µM in aqueous buffers with low DMSO content researchgate.netnih.gov. This represents a substantial improvement over both blebbistatin and this compound, making AmBleb particularly suitable for applications requiring high inhibitor concentrations or direct use in aqueous buffer systems without extensive pre-dissolution steps researchgate.netnih.gov. This compound, while more stable than blebbistatin, has a more limited aqueous solubility, typically around 3-4 µM researchgate.netresearchgate.netbiorxiv.org. This difference in solubility dictates their utility; AmBleb is preferred when high concentrations are essential, whereas this compound offers a balance of improved photostability and reduced fluorescence with moderate solubility.
Nuances in Inhibitory Specificity and Potency Across Myosin Isoforms
Both this compound and AmBleb retain the potent myosin II inhibitory activity of blebbistatin caymanchem.comcaymanchem.combertin-bioreagent.comnih.gov. Blebbistatin itself is a broad-spectrum inhibitor of myosin II isoforms, including non-muscle myosin IIA and IIB, cardiac myosin, and skeletal myosin, with weaker inhibition of smooth muscle myosin wikipedia.orgbiorxiv.orgresearchgate.net. Studies suggest that this compound maintains similar inhibitory properties to blebbistatin across various myosin II isoforms caymanchem.comnih.govmotorpharma.com. For instance, IC50 values for this compound against rabbit skeletal muscle myosin S1 and Dictyostelium discoideum myosin II motor domain are comparable to blebbistatin researchgate.netresearchgate.net. Some research indicates that this compound might be more potent against skeletal myosin than cardiac myosin, hinting at subtle isoform-specific differences nih.gov. AmBleb also demonstrates similar myosin II inhibitory properties nih.gov. While direct comparative studies on isoform specificity between this compound and AmBleb are less detailed, both are considered effective pan-myosin II inhibitors, with modifications primarily aimed at improving their physicochemical properties rather than drastically altering their core inhibitory spectrum researchgate.netbiorxiv.orgmalnalab.hu.
Structure-Activity Relationships (SAR) Driving Improved Properties
Structure-activity relationship studies are fundamental to medicinal chemistry, aiming to correlate specific chemical modifications of a molecule with changes in its biological activity and physicochemical properties. For blebbistatin and its analogs, SAR investigations have primarily targeted modifications to the A, B, C, and D rings of its core structure biorxiv.org. The goal is to optimize parameters such as target affinity, isoform selectivity, solubility, metabolic stability, and reduce undesirable effects like phototoxicity. This compound exemplifies a derivative designed to overcome the photophysical limitations of blebbistatin, primarily through the introduction of a nitro group on the D-ring system.
Influence of Substitutions on D-Ring for Isoform Selectivity
This compound's D-Ring Modification: this compound features a nitro group at the 4'-position of the phenyl ring attached to the D-ring system caymanchem.com. This specific substitution has profound effects on the compound's properties. The addition of the 4'-nitro group significantly enhances the molecule's photostability, making it more resistant to degradation by blue light, a common issue with blebbistatin caymanchem.comnih.gov. Furthermore, this modification decreases phototoxicity and reduces fluorescence, which are advantageous for live-cell imaging applications caymanchem.comnih.gov.
Impact on Potency and Selectivity: While the nitro substitution improves photophysical properties, its effect on inhibitory potency is nuanced. Some studies indicate that nitro-substitution can lead to a decrease in affinity for myosin II wikipedia.org. For instance, a related compound, (S)-nitro-blebbistatin, showed a significantly reduced affinity for non-muscle myosin IIA with an IC50 of 27 µM wikipedia.org. However, other research suggests that this compound retains its in vitro and in vivo activity caymanchem.com, and in assays with bovine cardiac synthetic thick filaments (BcSTF), it exhibited an IC50 of 2.37±0.12 µM, compared to blebbistatin's 1.12±0.07 µM, indicating a roughly two-fold decrease in potency in this specific context nih.gov.
In terms of isoform selectivity, general D-ring modifications have demonstrated potential for fine-tuning. Meta-substituents on the D-ring have been observed to increase selectivity for cardiac myosin II (CMII) over non-muscle myosin IIB (NMIIB), though this often comes at the cost of reduced NMIIB potency biorxiv.orgbiorxiv.org. Conversely, para-substituents have shown a tendency to slightly increase potency and improve other favorable properties, such as photostability biorxiv.orgbiorxiv.org. While the specific impact of the 4'-nitro group on this compound's isoform selectivity is not extensively detailed, the principle that D-ring substitutions can influence these interactions is well-established for blebbistatin analogs.
Table 1: Influence of D-Ring Substitutions on Myosin II Inhibition and Properties
| Compound/Modification | Target Myosin II Isoform | IC50 (µM) | Effect on Selectivity | Key Property Improvements | Notes | Reference(s) |
| Blebbistatin | NMIIA/IIB | 0.5-5 | Pan-myosin II inhibitor | Baseline | caymanchem.comcaymanchem.com | |
| Smooth Muscle Myosin | 80 | Low affinity | Baseline | caymanchem.comcaymanchem.com | ||
| This compound (4'-nitro) | NMIIA | ~27 | Not specified | Decreased affinity/potency wikipedia.org | Potency reduction noted for a nitro-derivative, potentially C7-nitro. | wikipedia.org |
| Cardiac Myosin (BcSTF) | 2.37±0.12 | Not specified | Stabilized, less phototoxic, non-fluorescent caymanchem.comnih.gov | ~2-fold decrease in potency vs. blebbistatin in this assay. Retains overall activity caymanchem.com. | caymanchem.comnih.govnih.gov | |
| General D-ring mods | Various Myosin IIs | Varies | Can fine-tune selectivity researchgate.netresearchgate.netresearchgate.netbiorxiv.org | Improved solubility, diminished cytotoxicity researchgate.netresearchgate.net | General findings for D-ring modifications. | researchgate.netresearchgate.net |
| Meta-substituents (D-ring) | CMII | Not specified | Increased selectivity over CMII biorxiv.orgbiorxiv.org | Not specified | biorxiv.orgbiorxiv.org | |
| NMIIB | Not specified | Decreased NMIIB potency biorxiv.orgbiorxiv.org | Not specified | biorxiv.orgbiorxiv.org | ||
| Para-substituents (D-ring) | Various Myosin IIs | Varies | Can fine-tune selectivity researchgate.netresearchgate.netresearchgate.netbiorxiv.org | Slightly increased potency, improved photostability biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
Effects of A-Ring Modifications on Inhibitory Potency
Modifications to the A-ring of the blebbistatin scaffold have also been explored to enhance its therapeutic potential, primarily focusing on improving solubility and other physicochemical properties researchgate.netresearchgate.net.
Potency vs. Solubility Trade-off: A consistent observation in the SAR of A-ring modified blebbistatin analogs is a trade-off between increased water solubility and a reduction in inhibitory potency against myosin II researchgate.netresearchgate.net. While these modifications can make the compounds more amenable to aqueous formulations, they often diminish their effectiveness as inhibitors.
Limited Potency Enhancement: The scope for achieving significant enhancements in inhibitory potency through A-ring modifications alone appears to be limited researchgate.netresearchgate.net. Research indicates that the A-ring may not offer as many opportunities for potency boosting as other parts of the molecule.
Combined Modifications: However, combining A-ring modifications with alterations in other parts of the molecule, such as the D-ring, has shown promise. For instance, specific dimethyl-A-ring modifications, when combined with other structural adjustments, have been identified as potentially improving both potency and selectivity simultaneously biorxiv.org.
Challenges and Future Research Directions in P Nitroblebbistatin Research
Precision in Isoform-Specific Myosin II Inhibition
A primary challenge in the use of p-nitroblebbistatin is its character as a pan-myosin II inhibitor. researchgate.netresearchgate.net Like blebbistatin, it inhibits multiple myosin II isoforms, including non-muscle myosin IIA, IIB, and striated muscle myosins, with similar potency. researchgate.net This lack of specificity makes it difficult to dissect the distinct functions of individual myosin II isoforms, which often have overlapping and unique roles in cellular processes such as cytokinesis, migration, and adhesion. malnalab.hu
Future research is critically needed to develop derivatives of the blebbistatin scaffold that exhibit high specificity for a single myosin II isoform. Studies have suggested that substitutions on the D-ring of the blebbistatin molecule could be a promising strategy to fine-tune isoform specificity. researchgate.net Achieving this goal would allow researchers to selectively inhibit NMIIA, NMIIB, or NMIIC, providing a much clearer picture of their individual contributions to cell physiology and pathology. The development of such tools would be a significant leap forward from the current state, where researchers often rely on genetic knockdowns, which can be confounded by compensatory mechanisms.
Table 1: Comparative Inhibitory Potency of Blebbistatin Across Myosin II Isoforms
This table illustrates the general potency of the parent compound, blebbistatin, which is comparable to this compound. The data highlight the compound's broad activity across different isoforms rather than specificity for one.
| Myosin II Isoform | IC50 (μM) |
| Non-muscle Myosin IIA | 0.5 - 5 |
| Non-muscle Myosin IIB | 0.5 - 5 |
| Striated Muscle Myosins | 0.5 - 5 |
| Smooth Muscle Myosin | ~80 |
Note: IC50 values represent the concentration required to inhibit 50% of myosin ATPase activity and are compiled from various studies. researchgate.net
Comprehensive Elucidation of Kinetic and Structural Mechanisms Across Diverse Myosin II Isoforms
While the general inhibitory mechanism of the blebbistatin family is understood to involve trapping the myosin head in a low actin-affinity state with ADP and phosphate bound, a detailed picture of this interaction across all myosin II isoforms is lacking. researchgate.netnih.gov The kinetic properties and structural dynamics of non-muscle myosin IIA, IIB, and IIC, as well as cardiac and skeletal muscle myosins, are highly variable, reflecting their distinct biological roles. malnalab.hu How this compound differentially affects the ATPase cycle and force production of each of these isoforms at a high-resolution structural level is not fully understood.
Recent studies comparing this compound with other inhibitors on β-cardiac myosin have revealed that even when ATPase activity is inhibited, the resulting structural and functional states of the myosin can be different. nih.gov For instance, this compound was found to be a more potent inhibitor of skeletal myosin ATPase than human β-cardiac myosin, suggesting key differences in its interaction with these isoforms. nih.gov Future research should employ advanced techniques like cryo-electron microscopy and high-resolution crystallography to solve the structures of this compound bound to the motor domains of various myosin II isoforms. This would provide a precise structural basis for its inhibitory action and inform the rational design of isoform-specific inhibitors.
Integration with Advanced Optogenetic and Optopharmacological Modalities
The key advantage of this compound is its photostability and lack of phototoxicity, which makes it an ideal tool for modern fluorescence microscopy applications that rely on light. mtak.hunih.gov This feature opens up a significant future research direction: the integration of this compound with optogenetic and optopharmacological tools. Optogenetics allows for the precise spatiotemporal control of protein activity using light, and its application in cell biology is expanding rapidly.
A major limitation of using the original blebbistatin in such experiments was its degradation and conversion into cytotoxic products upon exposure to the very light needed to activate the optogenetic tools. nih.gov Because this compound is stable under blue light, it can be used as a reliable baseline inhibitor of all myosin II activity. researchgate.net This allows researchers to perform clean experiments where they inhibit myosin II globally with this compound while using light to locally activate or deactivate other specific proteins involved in mechanotransduction, cell adhesion, or cytoskeletal dynamics. This dual approach will be invaluable for untangling the complex interplay between myosin II-dependent forces and other signaling pathways with unprecedented temporal and spatial precision.
Expanding Research Applications in Complex Biological Systems and Disease Models (excluding human clinical trials)
This compound has already proven effective in various biological systems, from cell culture models to zebrafish embryos, for studying processes like cell migration and division. medchemexpress.comnih.gov Its reduced toxicity compared to blebbistatin makes it particularly suitable for long-term studies in developmental models. medchemexpress.com A significant future direction is to leverage this improved inhibitor to build and interrogate more complex, systems-level models of biological processes and diseases.
In the context of disease modeling, many pathological processes, such as cancer cell invasion and tissue fibrosis, are fundamentally driven by aberrant cell mechanics, in which myosin II plays a central role. By providing a stable and reliable method to inhibit myosin II-driven contractility, this compound can be used to parameterize and validate computational models that simulate these complex events. nih.gov For example, researchers can use it in 3D organoid cultures or animal models of disease to systematically probe how the inhibition of global contractility affects emergent multicellular behaviors. This approach, which treats biological phenomena as complex systems, can help uncover non-obvious principles of disease progression and identify novel points of intervention, all within a preclinical research context. nih.govnih.gov
常见问题
Q. What are the key advantages of p-Nitroblebbistatin over blebbistatin in myosin II inhibition studies?
Methodological Answer:
- p-Nitroblebbistatin eliminates phototoxicity and cytotoxicity, critical confounders in blebbistatin-based experiments. Its photostability allows prolonged illumination without photoconversion, enabling long-term live-cell imaging or optogenetic applications.
- Validate these properties using cellular viability assays (e.g., MTT or ATP-based tests) under varied light conditions, and confirm inhibitory efficacy via in vitro motility assays or ATPase activity measurements .
Q. How should researchers design experiments to confirm this compound’s specificity for myosin II isoforms?
Methodological Answer:
- Use isoform-specific knockdown/knockout cell lines or tissues (e.g., MYH9/MYH10 for non-muscle myosin II) and compare inhibition effects.
- Pair with orthogonal techniques like fluorescence recovery after photobleaching (FRAP) to assess cytoskeletal dynamics. Include negative controls (e.g., vehicle-only treatments) to isolate compound-specific effects .
Q. What experimental protocols are recommended for characterizing this compound’s purity and stability?
Methodological Answer:
- Perform high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 340–360 nm) to assess purity.
- Stability tests should include temperature-controlled storage (e.g., –20°C in dark, anhydrous conditions) and periodic reanalysis via NMR or mass spectrometry to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when this compound shows variable inhibition efficacy across cell types?
Methodological Answer:
- Systematically control for variables such as endogenous myosin II expression levels (via qPCR/Western blot), membrane permeability differences (assessed via intracellular concentration measurements), and metabolic activity (e.g., pH or redox state).
- Cross-validate using independent assays (e.g., traction force microscopy vs. actin retrograde flow analysis) to distinguish compound-specific effects from cell-type-specific artifacts .
Q. What strategies optimize this compound’s use in in vivo models for developmental biology studies?
Methodological Answer:
- Pre-test solubility and bioavailability in the target organism (e.g., zebrafish embryos or Drosophila). Use vehicle formulations with cyclodextrins or liposomal carriers to enhance tissue penetration.
- Monitor off-target effects via whole-transcriptome analysis or proteomic screening in treated vs. untreated cohorts .
Q. How should researchers address potential data bias when using this compound in high-throughput screening (HTS)?
Methodological Answer:
- Include internal controls in each plate (e.g., blebbistatin-treated wells or myosin II knockout lines) to normalize batch effects.
- Apply statistical methods like Z’-factor analysis to quantify assay robustness and detect signal-to-noise ratio shifts caused by compound aggregation or solvent interactions .
Q. What methodologies are recommended for synthesizing and characterizing novel this compound derivatives?
Methodological Answer:
- Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalyst), purification steps (HPLC/column chromatography), and structural validation (1H/13C NMR, high-resolution mass spectrometry).
- For biological testing, use tiered assays: initial screening in cell-free systems (e.g., myosin S1 fragment ATPase inhibition), followed by cytotoxicity profiling and comparative efficacy studies .
Q. How can researchers ensure reproducibility in longitudinal studies using this compound?
Methodological Answer:
- Standardize compound aliquoting, storage conditions, and reconstitution protocols across labs.
- Publish raw data (e.g., dose-response curves, kinetic parameters) and experimental metadata (e.g., buffer composition, cell passage number) in supplementary materials to enable cross-validation .
Tables for Key Data Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
